(2S,3S)-2,3-Diphenylbutane-2,3-diamine
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Overview
Description
(2S,3S)-2,3-Diphenylbutane-2,3-diamine is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two phenyl groups attached to a butane backbone, with two amine groups at the 2 and 3 positions. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Diphenylbutane-2,3-diamine typically involves the reduction of corresponding diketones or diols. One common method is the asymmetric reduction of 2,3-diphenylbutane-2,3-dione using chiral catalysts or biocatalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under mild temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, biocatalytic methods employing engineered microorganisms or enzymes can be utilized for sustainable and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Diphenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to form amines or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of substituted amines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include imines, nitriles, substituted amines, and amides. These products can be further utilized in various chemical syntheses and industrial applications .
Scientific Research Applications
(2S,3S)-2,3-Diphenylbutane-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Diphenylbutane-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites of enzymes and modulating their activity. The pathways involved may include inhibition or activation of specific enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3S)-2,3-Diphenylbutane-2,3-diamine include:
- (2R,3R)-2,3-Diphenylbutane-2,3-diamine
- (2S,3S)-2,3-Diphenylbutane-2,3-diol
- (2R,3R)-2,3-Diphenylbutane-2,3-diol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its application in chiral synthesis and its interaction with biological targets. The compound’s ability to form stable complexes with various reagents and its versatility in undergoing different chemical reactions make it a valuable compound in research and industry .
Properties
Molecular Formula |
C16H20N2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
(2S,3S)-2,3-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,17-18H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
KPHOLXYUGFYSEX-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)([C@](C)(C2=CC=CC=C2)N)N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)N)N |
Origin of Product |
United States |
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